is a volatile sulfur-containing compound . It’s an essential odoriferous constituent of buchu leaf oil . The commercial product is synthesized from pulegone and is a liquid mixture of cis–trans-isomers with a typical blackcurrant odor . It’s generally used for its potent blackcurrant flavor .
p-Mentha-8-thiol-3-one is used in the field of perfumery and aromatherapy . It’s characterized by its sulfur content and is naturally found in various plants . The specific methods of application or experimental procedures in this field typically involve the extraction and distillation of the compound from plant sources, followed by its incorporation into various fragrance products .
p-Mentha-8-thiol-3-one is used as a flavoring agent for its potent blackcurrant flavor . It’s generally used in the food and beverage industry to enhance the flavor profile of various products .
P-Mentha-8-thiol-3-one, also known as 8-mercapto-p-menthan-3-one, is a sulfur-containing organic compound characterized by its distinctive blackcurrant flavor and aroma. It has a molecular formula of C10H18OS and a molecular weight of 186.31 g/mol. The compound appears as a clear yellow to dark yellow liquid with a boiling point ranging from 56 °C to 62 °C at 0.1 mm Hg . It is primarily derived from pulegone or isopulegone through reactions involving hydrogen sulfide and bases like potassium hydroxide .
The compound is notable for its presence in buchu leaf oil, where it acts as a key odoriferous component. Its aroma profile includes sweet, pungent, minty, and fruity notes, reminiscent of blackcurrant and other berries .
P-Mentha-8-thiol-3-one can be synthesized via the following reaction:
This reaction results in the formation of p-Mentha-8-thiol-3-one, which exists as a mixture of cis and trans isomers . The compound can also undergo oxidation or reduction reactions typical of thiols, affecting its flavor profile and stability.
Research indicates that p-Mentha-8-thiol-3-one exhibits various biological activities, primarily linked to its aromatic properties. It has been noted for its potential antioxidant effects, which may contribute to its application in food preservation and flavor enhancement . Additionally, studies suggest that it may possess antimicrobial properties, making it useful for food safety applications .
The primary synthesis method for p-Mentha-8-thiol-3-one involves the following steps:
Alternative methods may include using different thiolating agents or modifying reaction conditions to favor specific isomer formations .
P-Mentha-8-thiol-3-one finds applications across various industries:
Studies on p-Mentha-8-thiol-3-one interactions have primarily focused on its sensory properties in food products. For example, research has shown that it can enhance flavors when combined with other fruit essences, contributing to complex taste profiles in culinary applications . Additionally, its interaction with various food matrices has been examined to determine stability and retention during processing and storage.
P-Mentha-8-thiol-3-one shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Pulegone | C10H16O | A precursor in the synthesis of p-Mentha-8-thiol-3-one; has minty aroma. |
Isopulegone | C10H16O | Similar structure; used in flavoring; less sulfurous than p-Mentha-8-thiol-3-one. |
8-Thiomenthone | C10H18OS | Closely related; exhibits similar flavor characteristics but differs in sulfur content. |
Menthol | C10H20O | A common mint flavor compound; lacks sulfur but shares aromatic properties. |
P-Mentha-8-thiol-3-one is unique due to its sulfur-containing structure which imparts distinct flavors and aromas not found in these other compounds. Its specific blackcurrant scent sets it apart from other minty or fruity compounds commonly used in food and fragrance applications.
Irritant